molecular formula C12H12F6N2O2 B4887771 N-(4-ethoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea

N-(4-ethoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea

Cat. No. B4887771
M. Wt: 330.23 g/mol
InChI Key: KJWMJYAYZFLGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea, commonly known as EFU, is a chemical compound that has been extensively studied for its potential use in scientific research. EFU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of EFU is not yet fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation.
Biochemical and Physiological Effects
EFU has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, as well as to induce apoptosis (programmed cell death) in cancer cells. EFU has also been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the advantages of EFU is that it is relatively easy to synthesize and can be obtained in relatively large quantities. However, EFU also has some limitations. For example, it has been shown to be relatively unstable in some conditions, which could limit its use in certain types of experiments.

Future Directions

There are many potential future directions for research on EFU. One area of interest is in the development of EFU-based cancer treatments. Further investigation into the mechanism of action of EFU could also lead to the development of new drugs with similar properties. Additionally, EFU could be studied in the context of other diseases, such as autoimmune disorders or inflammatory conditions. Overall, EFU represents a promising area of study for scientists and researchers interested in the development of new drugs and treatments.

Scientific Research Applications

EFU has been shown to have a variety of potential applications in scientific research. One of the most promising areas of study is in the field of cancer research. EFU has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further investigation as a cancer treatment.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(1,1,1,3,3,3-hexafluoropropan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F6N2O2/c1-2-22-8-5-3-7(4-6-8)19-10(21)20-9(11(13,14)15)12(16,17)18/h3-6,9H,2H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWMJYAYZFLGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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